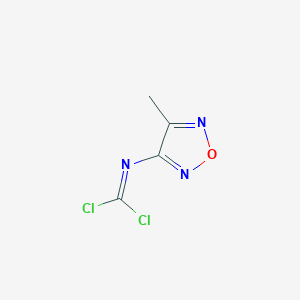
3-(2-Hydroxy-5-isopropylphenyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxy-5-isopropylphenyl)pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones. One common method is the cyclization of hydrazones with α-bromo ketones under mild conditions, which provides the pyrazole skeleton in good yields . Another approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions
3-(2-Hydroxy-5-isopropylphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
3-(2-Hydroxy-5-isopropylphenyl)pyrazole has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
3-(5-Aminopyrazole): Another pyrazole derivative with similar structural features but different functional groups.
4-Isopropyl-2-(1H-pyrazol-3-yl)phenol: A compound with a similar phenyl-pyrazole structure but different substituents.
Uniqueness
3-(2-Hydroxy-5-isopropylphenyl)pyrazole is unique due to the presence of both hydroxy and isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for various applications .
特性
CAS番号 |
288844-45-1 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
4-propan-2-yl-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-8(2)9-3-4-12(15)10(7-9)11-5-6-13-14-11/h3-8,15H,1-2H3,(H,13,14) |
InChIキー |
JXIUNXJQIOGCAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)O)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


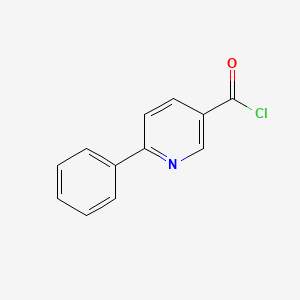
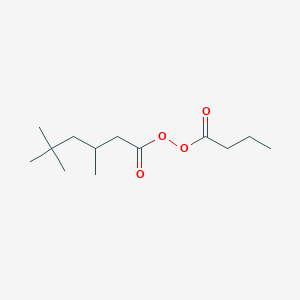
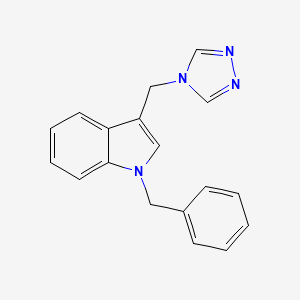
![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
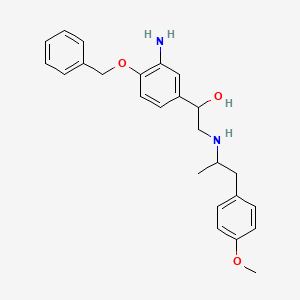
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
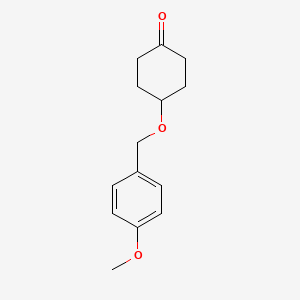
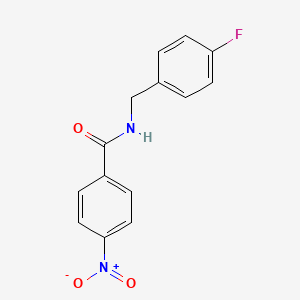
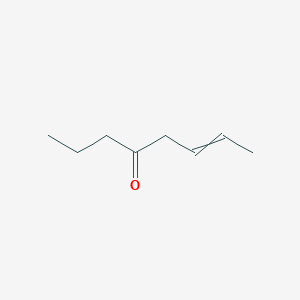
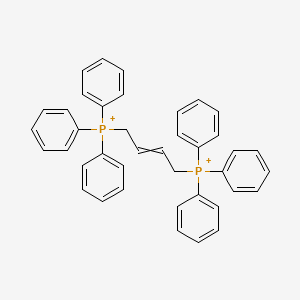
![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
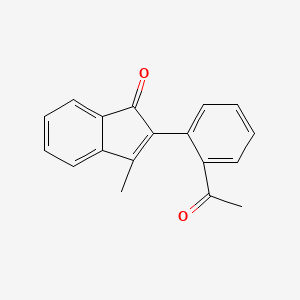
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
